

total synthesis protocols for 2-Hydroxy-5-methoxyhexan-3-one

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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543

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Application Note: Total Synthesis Protocols for **2-Hydroxy-5-methoxyhexan-3-one**

-Hydroxy-

-Keto Ethers

Executive Summary & Retrosynthetic Analysis

Target Molecule: **2-Hydroxy-5-methoxyhexan-3-one** CAS: N/A (Specific isomer dependent)

Molecular Formula: C

H

O

Structural Class:

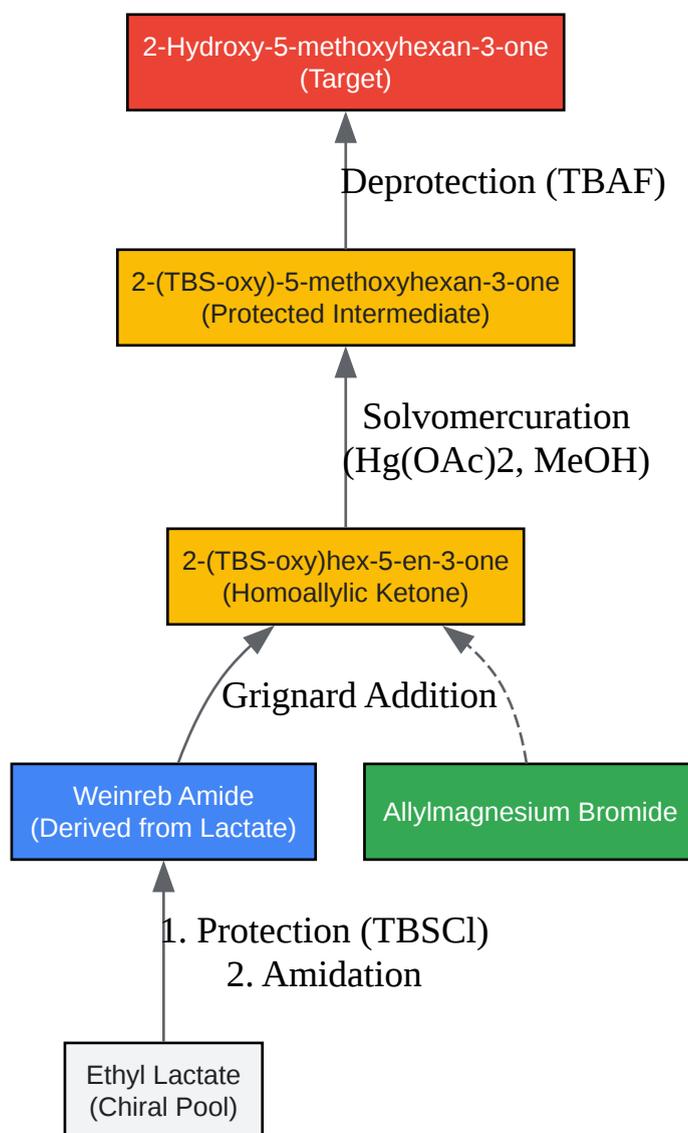
-Hydroxy ketone (acyloin) with a remote ether functionality.

Significance: This structural motif appears in various polyketide natural products and insect pheromones. The synthesis challenges lie in establishing the correct oxidation state at C3 (ketone) without racemizing the labile

-hydroxy center at C2, and installing the ether functionality at C5 with regiocontrol.

Strategic Approach: We employ a Modular Weinreb Amide Strategy. This approach disconnects the C3-C4 bond, allowing the convergent assembly of a chiral lactate-derived fragment (C1-C3) and an allyl-derived fragment (C4-C6). The C5-methoxy group is installed via a highly regioselective solvomercuration-demercuration sequence, ensuring exclusive Markovnikov addition.

Retrosynthetic Logic (DOT Diagram)



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the C3-C4 bond and late-stage etherification.

Detailed Experimental Protocols

Step 1: Protection of Ethyl Lactate

Objective: Mask the labile

-hydroxyl group to prevent side reactions and racemization.

- Reagents: Ethyl (S)-lactate (or racemic), tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF.

- Mechanism: S

2 substitution at silicon.

Protocol:

- Charge a flame-dried 500 mL round-bottom flask (RBF) with Ethyl lactate (10.0 g, 84.6 mmol) and anhydrous DMF (100 mL).
- Add Imidazole (14.4 g, 211 mmol, 2.5 eq) and cool the solution to 0 °C.
- Add TBSCl (15.3 g, 101 mmol, 1.2 eq) portion-wise over 15 minutes.
- Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (10% EtOAc/Hexanes; stain with KMnO₄).
- Workup: Dilute with Et₂O (300 mL), wash with water (3 x 100 mL) and brine (100 mL). Dry over MgSO₄, filter, and concentrate.
- Purification: Flash column chromatography (Hexanes/5% EtOAc/Hexanes).
- Yield: Expect >95% of colorless oil (Compound A).

Step 2: Synthesis of the Weinreb Amide

Objective: Create an "acylating anchor" that prevents over-addition of the Grignard reagent.

- Reagents: Compound A, N,O-Dimethylhydroxylamine hydrochloride, Isopropylmagnesium chloride (

PrMgCl).

- Mechanism: Nucleophilic acyl substitution via a stable tetrahedral chelate.

Protocol:

- In a dry 500 mL RBF, suspend N,O-Dimethylhydroxylamine HCl (12.4 g, 127 mmol, 1.5 eq) in anhydrous THF (150 mL) at -20 °C.

- Add

PrMgCl (2.0 M in THF, 127 mL, 254 mmol, 3.0 eq) dropwise. Stir for 30 min at -20 °C to form the active magnesium amide.

- Add Compound A (19.6 g, 84.6 mmol) dissolved in THF (20 mL) dropwise.

- Stir at -10 °C for 1 hour, then warm to RT for 2 hours.

- Quench: Carefully add saturated NH

Cl solution (excess) at 0 °C.

- Workup: Extract with EtOAc (3 x 150 mL). Wash combined organics with brine. Dry (Na

SO

) and concentrate.

- Purification: Flash chromatography (10-20% EtOAc/Hexanes).

- Yield: Expect 85-90% of Compound B (N-methoxy-N-methyl-2-(TBS-oxy)propanamide).

Step 3: Grignard Allylation (C-C Bond Formation)

Objective: Install the carbon chain and the terminal alkene for future functionalization.

- Reagents: Compound B, Allylmagnesium bromide.
- Mechanism: Nucleophilic addition to the Weinreb amide. The stable magnesium chelate prevents double addition.

Protocol:

- Dissolve Compound B (15.0 g, 57.4 mmol) in anhydrous THF (200 mL) and cool to 0 °C.
- Add Allylmagnesium bromide (1.0 M in EtO, 86 mL, 86 mmol, 1.5 eq) dropwise over 30 minutes.
- Stir at 0 °C for 2 hours. The reaction typically proceeds cleanly without warming.
- Quench: Pour the mixture into cold 1M HCl (200 mL) and stir vigorously for 10 minutes to hydrolyze the intermediate.
- Workup: Extract with EtO (3 x 100 mL). Wash with saturated NaHCO₃ and brine. Dry (MgSO₄) and concentrate.
- Purification: Flash chromatography (5% EtOAc/Hexanes).
- Yield: Expect 80-85% of Compound C (2-(TBS-oxy)hex-5-en-3-one).

Step 4: Solvomercuration-Demercuration (Regioselective Etherification)

Objective: Install the methoxy group at C5 with high Markovnikov regioselectivity.

- Reagents: Hg(OAc)₂

, Methanol (solvent/nucleophile), NaBH

.^[1]

- Mechanism: Electrophilic attack by Hg

forms a mercurinium ion, opened by MeOH at the more substituted carbon (C5). Radical reduction removes mercury.

Protocol:

- Dissolve Compound C (10.0 g, 36.7 mmol) in anhydrous Methanol (100 mL).

- Add Mercuric Acetate (Hg(OAc)

, 12.9 g, 40.4 mmol, 1.1 eq) portion-wise at RT. The solution may become cloudy.

- Stir for 1-2 hours. Monitor the disappearance of the alkene by TLC.

- Reduction: Cool the mixture to 0 °C. Add 3M NaOH (40 mL) followed immediately by slow addition of NaBH

(0.70 g, 18.4 mmol, 0.5 eq) dissolved in 3M NaOH (10 mL). Caution: Exothermic gas evolution (H

).

- Stir for 30 minutes. The mercury will precipitate as a gray solid.

- Workup: Decant the liquid from the mercury residue. Dilute with water (200 mL) and extract with Et

O (3 x 100 mL). Wash with brine, dry (MgSO

), and concentrate.

- Purification: Flash chromatography (10-20% EtOAc/Hexanes).

- Yield: Expect 75-80% of Compound D (2-(TBS-oxy)-5-methoxyhexan-3-one).

- Note: This step creates a new chiral center at C5. Unless chiral ligands are used (rare for Hg), this will be a 1:1 mixture of diastereomers (dr ~ 1:1).

Step 5: Global Deprotection

Objective: Reveal the

-hydroxyl group.

- Reagents: Tetrabutylammonium fluoride (TBAF) or HF-Pyridine.
- Protocol:
 - Dissolve Compound D (5.0 g, 16.4 mmol) in THF (50 mL).
 - Add TBAF (1.0 M in THF, 24.6 mL, 1.5 eq) at 0 °C.
 - Stir at RT for 2 hours.
 - Workup: Quench with saturated NH
Cl. Extract with EtOAc.
 - Purification: Silica gel chromatography (30-50% EtOAc/Hexanes).
 - Final Product: **2-Hydroxy-5-methoxyhexan-3-one** (Colorless oil).

Data Summary & Process Parameters

Step	Transformation	Reagents	Key Condition	Exp. Yield
1	OH Protection	TBSCl, Imidazole	0°C to RT	>95%
2	Amide Formation	MeNH(OMe)·HCl , PrMgCl	-20°C (Chemodosimete r)	88%
3	Allylation	AllylMgBr	0°C (No over- addition)	82%
4	Etherification	Hg(OAc) , MeOH; NaBH	Markovnikov Control	78%
5	Deprotection	TBAF	Mild conditions	90%

Troubleshooting & Critical Controls

- Racemization Risk (Step 3 & 5): The α -proton at C2 is acidic due to the adjacent ketone. Avoid strong bases during workup of the ketone intermediates. Use buffered NH₄Cl for quenching.
- Grignard Initiation (Step 3): Ensure the Weinreb amide is completely dry. Traces of water will destroy the Grignard reagent.
- Mercury Removal (Step 4): Colloidal mercury can be difficult to remove. Filtration through Celite helps, but multiple washings of the Celite pad are necessary to recover all product.

Green Chemistry Alternative: For large-scale applications where mercury is prohibited, replace Step 4 with Wacker-type oxidation using PdCl₂(PPh₃)₂ (MeCN)

(MeCN)

(5 mol%), CuCl (10 mol%), and MeOH under O₂

(1 atm). Note that optimization is required to favor the ether (alkoxypalladation) over the ketone/acetal products.

References

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